molecular formula C18H17BrN2O4 B8321024 7-Bromo-4-(2,4-dimethoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

7-Bromo-4-(2,4-dimethoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No. B8321024
M. Wt: 405.2 g/mol
InChI Key: MNPWKUXZCUMLFU-UHFFFAOYSA-N
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Patent
US06743789B2

Procedure details

A suspension of 6-bromo-2H-3,1-bezoxazine-2,4(1H)-dione (22.0 g, 91 mmol) containing (2,4-dimethoxy-benzylamino)-acetic acid (22.5 g, 100 mmol) in p-xylene (200 mL) was heated under reflux (150° C.) for 1 h. After cooling to room temperature the precipitate was filtered off and washed with p-xylene (100 ml). Yield: 33.5 g (91%) m/z 403/405 (M).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])O[C:7](=[O:12])[C:6]=2[CH:13]=1.[CH3:14][O:15][C:16]1[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:17]=1[CH2:18][NH:19][CH2:20]C(O)=O>CC1C=CC(C)=CC=1>[CH3:14][O:15][C:16]1[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:17]=1[CH2:18][N:19]1[C:7](=[O:12])[C:6]2[CH:13]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[NH:10][C:9](=[O:11])[CH2:20]1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(OC(N2)=O)=O)C1
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
COC1=C(CNCC(=O)O)C=CC(=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with p-xylene (100 ml)

Outcomes

Product
Name
Type
Smiles
COC1=C(CN2CC(NC3=C(C2=O)C=C(C=C3)Br)=O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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